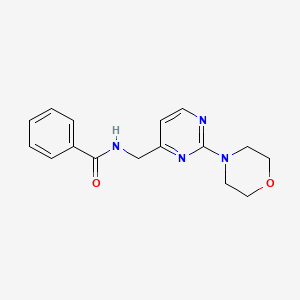![molecular formula C14H17ClN2O B2654807 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺 CAS No. 51973-66-1](/img/structure/B2654807.png)
4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” is a chemical compound that belongs to the tryptamine family . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . It is closely related to the compounds diethyltryptamine (DET) and DIPT .
Synthesis Analysis
The synthesis of indole derivatives, such as “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide”, has been a subject of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” can be analyzed using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule . Other techniques such as UV, IR, and mass spectrometry can also provide valuable information about the molecular structure .
Chemical Reactions Analysis
Indole derivatives, including “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide”, are known to undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties such as melting point can be determined using thermal analysis .
科学研究应用
脲酶抑制和药物设计
一项研究合成了基于吲哚的新型恶二唑支架,具有 N-(取代-苯基)丁酰胺,与 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺密切相关,它们是脲酶的有效抑制剂。发现这些分子具有竞争性抑制脲酶的作用,表明在针对脲酶相关疾病的治疗剂的药物设计中具有潜在应用 (Nazir 等人,2018).
α-淀粉酶抑制
另一项研究重点是 N-[3-氯-2-(取代)-4-恶唑烷-1-基]-4-(1H-吲哚-3-基)丁酰胺的衍生物,表现出显着的 α-淀粉酶抑制活性。这些与 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺在结构上相似的化合物,通过调节 α-淀粉酶的活性,显示出在管理糖尿病或肥胖症方面的应用潜力 (Mathew 等人,2015).
取代的吲哚啉和吲哚的合成
通过炔酰胺和共轭烯炔的分子内 [4 + 2] 环加成反应,对高度取代的吲哚啉和吲哚的合成研究提出了可用于修饰 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺的方法。这项工作突出了基于吲哚的化合物在化学合成和潜在药物应用中的多功能性 (Dunetz & Danheiser,2005).
溶解度和药物制剂研究
已经研究了相关化合物在各种溶剂混合物中的溶解度,以更好地了解它们的物理和化学性质。此类研究对于药物制剂和开发至关重要,因为它可以深入了解结构修饰(如 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺中的修饰)如何影响溶解度,进而影响生物利用度 (Pascual 等人,2017).
癌症检测和光学成像
开发了一种用于癌症检测的新型水溶性近红外染料,证明了基于吲哚的化合物在生物医学成像和癌症诊断中的潜力。这项研究强调了结构修饰在增强吲哚衍生物的量子产率和生物偶联能力方面的重要性,为 4-氯-N-[2-(1H-吲哚-3-基)乙基]丁酰胺在光学成像和癌症检测技术中的应用指明了一条途径 (Pham、Medarova & Moore,2005).
未来方向
The future directions in the research of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” and similar indole derivatives could involve the exploration of their diverse biological activities and therapeutic possibilities . Additionally, the development of novel methods of synthesis could attract the attention of the chemical community .
属性
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRQRQPXLQCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)
![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)


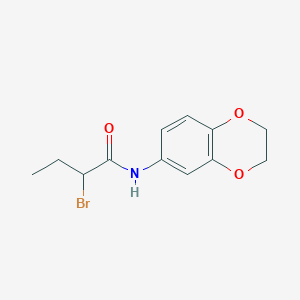
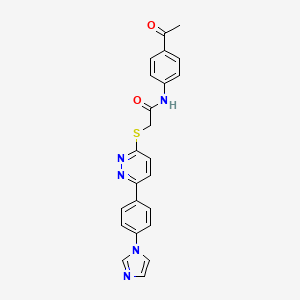
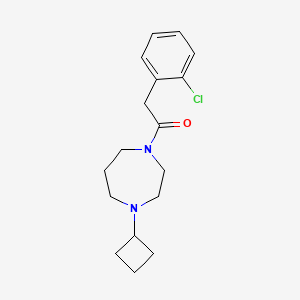
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
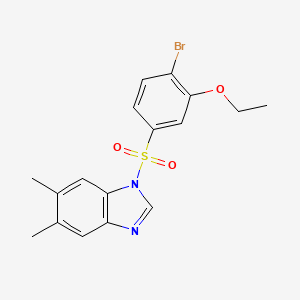
![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)

